(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
The compound (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinylidene group, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product.
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Step 1: Preparation of 4-ethoxyphenylhydrazine
Reagents: 4-ethoxyaniline, sodium nitrite, hydrochloric acid
Conditions: The reaction is carried out at low temperatures to form the diazonium salt, which is then reduced to 4-ethoxyphenylhydrazine.
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Step 2: Synthesis of 2-[(2-methylphenoxy)acetyl]hydrazine
Reagents: 2-methylphenol, chloroacetic acid, hydrazine hydrate
Conditions: The reaction involves the formation of an ester intermediate, followed by hydrazinolysis to yield the hydrazine derivative.
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Step 3: Condensation Reaction
Reagents: 4-ethoxyphenylhydrazine, 2-[(2-methylphenoxy)acetyl]hydrazine, butanoyl chloride
Conditions: The final step involves a condensation reaction under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with additional hydrogen atoms
Substitution: Functionalized aromatic compounds with new substituents
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Enzyme Inhibition: The hydrazinylidene group can interact with enzymes, potentially inhibiting their activity.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to its reactive functional groups.
Cancer Research: Investigation into its ability to inhibit cancer cell growth.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazinylidene group can form covalent bonds with enzyme active sites, leading to inhibition. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
- (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}butanamide
Uniqueness
- Functional Groups : The presence of the ethoxy group and the specific hydrazinylidene configuration make this compound unique.
- Reactivity : The combination of functional groups provides a distinct reactivity profile, making it suitable for specific applications in catalysis and drug development.
This detailed overview provides a comprehensive understanding of (3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
(3E)-N-(4-ethoxyphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C21H25N3O4/c1-4-27-18-11-9-17(10-12-18)22-20(25)13-16(3)23-24-21(26)14-28-19-8-6-5-7-15(19)2/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-16+ |
InChI Key |
KVCNOAFVDRHCAS-XQNSMLJCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C |
Origin of Product |
United States |
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